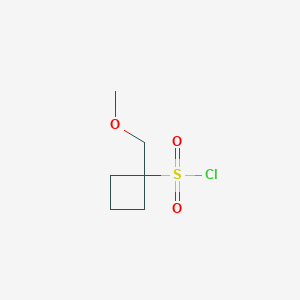

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-5-6(3-2-4-6)11(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCKNFCJDWFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138278-39-2 | |

| Record name | 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride

This guide serves as a foundational technical monograph for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: 2138278-39-2). It is designed to provide researchers with actionable physicochemical data, robust synthesis protocols, and handling guidelines essential for integrating this building block into medicinal chemistry campaigns.

Executive Summary

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamides for drug discovery. Its structural core—a cyclobutane ring substituted at the 1-position with both a sulfonyl chloride and a methoxymethyl group—offers unique stereoelectronic properties. The cyclobutane ring acts as a conformationally restricted bioisostere for gem-dimethyl or cyclopentyl groups, potentially improving metabolic stability and selectivity. The methoxymethyl side chain introduces a polar ether motif, which can enhance the aqueous solubility of lipophilic scaffolds without introducing a hydrogen bond donor.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Specification |

| IUPAC Name | 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride |

| CAS Number | 2138278-39-2 |

| Molecular Formula | C₆H₁₁ClO₃S |

| Molecular Weight | 198.67 g/mol |

| SMILES | COCC1(CCC1)S(=O)(=O)Cl |

| InChI Key | GSMCKNFCJDWFLP-UHFFFAOYSA-N |

| Structural Class | Tertiary Cycloalkyl Sulfonyl Chloride |

Structural Insight: The molecule features a quaternary carbon at the 1-position of the cyclobutane ring. This steric crowding protects the sulfonyl group from rapid metabolic degradation in derived sulfonamides but also reduces the rate of nucleophilic attack during synthesis compared to primary sulfonyl chlorides. The cyclobutane ring typically adopts a puckered conformation to minimize torsional strain, which influences the vector orientation of the methoxymethyl and sulfonyl groups.

Physicochemical Profile

The following data aggregates calculated (in silico) and available experimental parameters. Due to the compound's reactivity, experimental values for boiling point are often theoretical (extrapolated) as the compound decomposes before boiling at atmospheric pressure.

| Parameter | Value (Approx.) | Context/Source |

| Physical State | Solid or Viscous Oil | Low-melting solid (dependent on purity); often an oil in crude form. |

| Density | 1.3 ± 0.1 g/cm³ | Predicted based on molar volume. |

| Boiling Point | ~250°C (760 mmHg) | Decomposition likely >100°C. Distillable only under high vacuum. |

| LogP (Calculated) | 1.0 – 1.4 | Moderate lipophilicity; suitable for fragment-based design. |

| TPSA | 42.5 Ų | Topological Polar Surface Area (Sulfonyl + Ether). |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in water/alcohols. |

| pKa (Conj. Acid) | ~ -2 (Sulfonic acid) | The parent sulfonic acid is a strong acid. |

Synthesis & Manufacturing Protocols

High-Fidelity Synthesis Route (Grignard-Mediated)

While direct chlorosulfonation is possible for simple alkanes, the strained cyclobutane ring and the ether functionality necessitate a milder approach to prevent ring-opening or ether cleavage. The most robust route involves the formation of a Grignard reagent followed by sulfination and oxidative chlorination.

Reaction Scheme (DOT Visualization):

Caption: Step-wise synthesis via Grignard formation, sulfur dioxide insertion, and oxidative chlorination.

Detailed Protocol

Step 1: Grignard Formation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (N₂).

-

Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently to sublime iodine.

-

Addition: Dissolve 1-bromo-1-(methoxymethyl)cyclobutane (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg. Initiate reaction with heat gun if necessary (turbidity indicates start).

-

Completion: Add remaining bromide dropwise to maintain gentle reflux. Stir for 1h at 40°C after addition.

Step 2: Sulfination & Chlorination (The "One-Pot" Variation)

-

Sulfination: Cool the Grignard solution to -78°C. Bubble dry SO₂ gas (excess) into the mixture for 30 mins. The mixture will thicken (formation of sulfinate salt). Allow to warm to Room Temperature (RT) and purge excess SO₂ with N₂.

-

Chlorination: Cool the mixture to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise or add Sulfuryl Chloride (SO₂Cl₂) dropwise. Note: NCS is milder and preferred to avoid side reactions with the ether.

-

Workup: Quench with ice water. Extract immediately with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

-

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove succinimide byproducts if NCS is used.

Reactivity & Stability Profile

Reactivity Matrix

The sulfonyl chloride moiety is a hard electrophile. The presence of the quaternary carbon adjacent to the sulfur atom creates a "neopentyl-like" steric environment, retarding the rate of substitution compared to primary sulfonyl chlorides.

-

Aminolysis (Primary Application): Reacts with primary/secondary amines to form sulfonamides. Requires a base (TEA, DIPEA, or Pyridine) to scavenge HCl.

-

Hydrolysis: Reacts with water to form 1-(methoxymethyl)cyclobutane-1-sulfonic acid. This reaction is autocatalytic as the generated HCl accelerates further hydrolysis.

-

Thermal Stability: Unstable above 100°C. Thermal decomposition releases SO₂, generating the corresponding alkyl chloride.

Mechanistic Pathway: Sulfonamide Formation

Caption: Mechanism of sulfonamide formation via nucleophilic substitution at the sulfur atom.

Handling, Safety & Storage

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[1][2][3][4]

-

Moisture Sensitive: Reacts violently with water.[3]

Storage Protocol:

-

Temperature: Store at -20°C (Freezer). Long-term storage at RT leads to degradation.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is recommended for secondary sealing.

Emergency Procedures:

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.

-

Spill: Neutralize with sodium bicarbonate or lime before disposal. Do not use water directly on large spills.

References

-

Sigma-Aldrich. 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride Product Page. (Accessed 2024).[5] Link

-

PubChem. Compound Summary: 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.[6] National Library of Medicine. Link

-

BenchChem. Protocol for Synthesis of 1-Methylcyclobutane-1-sulfonamide. (General procedure for cyclobutane sulfonyl chlorides). Link

-

Organic Syntheses. Synthesis of Sulfonyl Chlorides via Grignard Reagents. Org. Synth. Coll. Vol. 10, p. 200. (Foundational methodology). Link

-

Yang, Z., et al. Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis, 2014, 46, 225-229.[7] (Alternative synthesis strategy). Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Cyclobutyl methane sulfonyl chloride | C5H10Cl2O2S | CID 122197699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, a key building block in contemporary organic and medicinal chemistry. The unique structural combination of a strained cyclobutane ring, a flexible methoxymethyl ether, and a highly reactive sulfonyl chloride moiety necessitates a multi-faceted analytical approach for unambiguous characterization. This document details the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section provides an expert interpretation of the spectral features, grounded in fundamental principles and supported by established literature values for related functional groups. Furthermore, this guide includes detailed, field-proven experimental protocols for data acquisition, ensuring that researchers can reliably generate and interpret their own data. This self-validating system of cross-referenced spectroscopic information serves as an authoritative resource for scientists engaged in the synthesis and application of this and related compounds.

Introduction and Molecular Structure

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (C₆H₁₁ClO₃S) is a bifunctional organic molecule with a molecular weight of 198.67 g/mol . Its structure features a quaternary carbon at the 1-position of a cyclobutane ring, substituted with both a methoxymethyl group and an electrophilic sulfonyl chloride group. The compact, rigid cyclobutane scaffold is a desirable feature in drug design for exploring novel chemical space, while the sulfonyl chloride provides a reactive handle for the synthesis of sulfonamides, a critical pharmacophore in numerous therapeutic agents[1].

The accurate and thorough characterization of this molecule is paramount to ensure its suitability for downstream applications. The convergence of data from NMR, FT-IR, and MS provides a robust and definitive confirmation of its chemical identity and purity.

Figure 1: Molecular Structure of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.

Synthesis Overview

While the focus of this guide is spectroscopic analysis, understanding the synthetic origin of the molecule provides crucial context. A common and effective method for synthesizing analogous cyclobutane sulfonyl chlorides involves the reaction of a Grignard reagent with sulfuryl chloride (SO₂Cl₂)[1]. This approach is illustrated below.

Caption: Plausible two-step synthesis workflow.

This synthetic route is robust but can introduce impurities such as unreacted starting materials or side-products, reinforcing the need for the rigorous spectroscopic verification detailed in the following sections.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. The combination of these techniques provides a self-validating confirmation of the molecule's structure.

Proton (¹H) NMR Spectroscopy

Principle of Causality: ¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the nucleus. Electron-withdrawing groups, like the sulfonyl chloride and ether oxygen, decrease the electron density (a deshielding effect), causing the signals of nearby protons to appear at a higher chemical shift (further downfield).

Predicted Spectrum Analysis:

-

Methoxymethyl Group (CH₃-O-CH₂-): The methyl (CH₃) protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The adjacent ether oxygen deshields these protons. The methylene (CH₂) protons are also a singlet and are further deshielded by both the adjacent ether oxygen and their proximity to the electron-withdrawing sulfonyl chloride group.

-

Cyclobutane Ring (-CH₂-): The six protons on the cyclobutane ring are non-equivalent and will exhibit complex splitting patterns due to coupling with each other. They are expected to appear as multiplets. Theoretical studies show that protons on a cyclobutane ring typically resonate around 1.9-2.0 ppm[2]. The substitution at C1 will deshield the adjacent methylene protons (at C2 and C4) relative to the more distant methylene protons (at C3).

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.45 | Singlet (s) | 3H | O-CH₃ | Deshielded by adjacent oxygen atom. |

| ~ 3.80 | Singlet (s) | 2H | -CH₂ -O- | Deshielded by oxygen and proximity to C-SO₂Cl. |

| ~ 2.6 - 2.8 | Multiplet (m) | 4H | Cyclobutane CH₂ (adjacent to C1) | Deshielded due to proximity to the sulfonyl chloride group. |

| ~ 2.0 - 2.2 | Multiplet (m) | 2H | Cyclobutane CH₂ (opposite C1) | Closer to a typical unsubstituted cyclobutane signal[2]. |

Carbon-13 (¹³C) NMR Spectroscopy

Principle of Causality: ¹³C NMR spectroscopy maps the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift is highly dependent on the electronic environment. Electronegative atoms like oxygen, sulfur, and chlorine cause a significant downfield shift for the carbons they are attached to.

Predicted Spectrum Analysis:

-

Quaternary Carbon (C-SO₂Cl): This carbon is attached to four non-hydrogen atoms, including the highly electronegative sulfonyl chloride group and the methoxymethyl group. It is expected to be the most downfield of the sp³ carbons.

-

Methoxymethyl Carbons (CH₃-O-CH₂-): The methylene carbon (-CH₂-) is directly bonded to oxygen and will be significantly deshielded. The methyl carbon (-CH₃) is also deshielded by the oxygen but to a lesser extent.

-

Cyclobutane Carbons (-CH₂-): In an unsubstituted cyclobutane, the carbons appear at approximately 22.4 ppm[3][4]. In this molecule, the two methylene carbons adjacent to the quaternary center will be deshielded, while the carbon opposite will be the least affected and thus the most upfield.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 85 - 95 | C -SO₂Cl (Quaternary) | Strongly deshielded by S, O, and Cl substituents. |

| ~ 75 - 80 | -C H₂-O- | Deshielded by ether oxygen and proximity to C1. |

| ~ 59 - 62 | O-C H₃ | Typical range for a methoxy group carbon. |

| ~ 30 - 35 | Cyclobutane C H₂ (adjacent to C1) | Deshielded by the C1 substituents. |

| ~ 16 - 20 | Cyclobutane C H₂ (opposite C1) | Least affected by substitution, closest to unsubstituted value[3]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of specific bond vibrations (stretching, bending). The presence of strong, sharp absorptions at characteristic frequencies is a reliable indicator of specific functional groups.

Predicted Spectrum Analysis: The most diagnostic peaks for this molecule are from the sulfonyl chloride and ether functional groups.

-

Sulfonyl Chloride (R-SO₂Cl): This group gives rise to two very strong and characteristic stretching bands for the S=O double bonds[5][6]. These are often the most prominent peaks in the spectrum. The S-Cl stretch occurs at a lower frequency[7].

-

Ether (C-O-C): A strong C-O stretching band is expected.

-

Alkane (C-H): Standard C-H stretching and bending vibrations from the methyl and cyclobutane groups will be present.

Table 3: Predicted FT-IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 1385 - 1405 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride (SO₂Cl) |

| ~ 1185 - 1200 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride (SO₂Cl)[5][8] |

| ~ 2850 - 2960 | Medium-Strong | C-H Stretch | Alkane (Cyclobutane & Methyl)[6] |

| ~ 1080 - 1150 | Strong | C-O Stretch | Ether (CH₂-O-CH₃)[9] |

| ~ 1450 - 1470 | Medium | C-H Bend | Alkane (CH₂) |

| ~ 550 - 650 | Medium | S-Cl Stretch | Sulfonyl Chloride (S-Cl)[7] |

Mass Spectrometry (MS)

Principle of Causality: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner[10][11]. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide the molecular weight and structural information.

Predicted Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular weight is 198.67. Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and sulfur (³²S and ³⁴S isotopes), the molecular ion region will show a characteristic pattern. The primary peaks will be at m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl) in an approximate 3:1 intensity ratio. A smaller M+2 peak from the ³⁴S isotope will also be present.

-

Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds and form stable carbocations or radical cations. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• and SO₂[5][12].

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Notes |

| 198, 200 | [C₆H₁₁O₃SCl]⁺˙ (Molecular Ion) | Isotopic pattern for Cl (~3:1 ratio) confirms presence of one chlorine atom[5]. |

| 163 | [C₆H₁₁O₃S]⁺ | Loss of a chlorine radical (•Cl). |

| 134, 136 | [C₆H₁₁OCl]⁺˙ | Loss of sulfur dioxide (SO₂), a common rearrangement for sulfonyl chlorides[12][13]. |

| 99 | [C₆H₁₁O]⁺ | Loss of the sulfonyl chloride radical (•SO₂Cl). Represents the methoxymethylcyclobutyl cation. |

| 45 | [CH₃OCH₂]⁺ | α-cleavage of the ether linkage, a very common and stable fragment. |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), which is an excellent solvent for this type of compound and contains a residual proton signal for referencing[5].

-

Instrument Setup (400 MHz):

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Set acquisition parameters for ¹H NMR: pulse angle of 30-45°, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 8-16 scans[14].

-

Set parameters for ¹³C NMR: pulse angle of 30°, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, and 1024 or more scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline and pure absorption signals.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum to determine relative proton counts.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film): Since the compound is likely a liquid or low-melting solid, a neat film is the most straightforward method. Place one drop of the sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate[15]. Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions[16].

-

Set acquisition parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and accumulate 16-32 scans for a good signal-to-noise ratio[5].

-

-

Data Acquisition:

-

Place the prepared salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in dichloromethane or methanol) via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS) for purity analysis.

-

Instrument Setup (Electron Ionization - EI):

-

Set the ionization energy to the standard 70 eV. This provides reproducible fragmentation patterns that are comparable to library data[5][11].

-

Set the ion source temperature (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

-

Set the mass analyzer to scan a suitable range, for example, m/z 40-300, to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Analyze the molecular ion region to confirm the molecular weight and the presence of the chlorine isotopic pattern.

-

Identify major fragment ions and propose fragmentation pathways that are consistent with the known structure.

-

Conclusion

The structural elucidation of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride is reliably achieved through a synergistic application of modern spectroscopic techniques. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, respectively, with chemical shifts that are highly indicative of the electronic effects of the ether and sulfonyl chloride moieties. FT-IR spectroscopy provides definitive evidence for these key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight via the molecular ion and reveals plausible fragmentation patterns that are consistent with the proposed structure. The protocols and interpretive guidance provided herein establish a comprehensive and self-validating framework for the characterization of this important synthetic intermediate, ensuring high standards of scientific integrity for researchers in the field.

References

-

Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1965). The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1213-1217. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

NMR sample preparation guidelines. (n.d.). MR-Solutions. [Link]

-

Wiberg, K. B., & Marquez, M. (2014). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Journal of Computational Chemistry, 35(23), 1699–1704. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Baran, P. S., & O'Malley, D. P. (2004). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Angewandte Chemie International Edition, 43(20), 2674-2677. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. [Link]

-

The University of Chicago, Chemistry Department. (n.d.). Protocols | NMR Facility. [Link]

-

Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]

-

Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. (n.d.). Intertek. [Link]

-

Friebolin, H. (1998). Basic One- and Two-dimensional NMR spectroscopy (3rd ed.). WILEY-VCH. [Link]

-

Boryski, J., & Golankiewicz, B. (1996). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 1(1), 82-88. [Link]

-

Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

-

Boston University. (n.d.). Basic NMR Concepts. [Link]

-

Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

-

An introduction to NMR-based approaches for measuring protein dynamics. (2014). Progress in Nuclear Magnetic Resonance Spectroscopy, 78, 1-22. [Link]

-

Spectroscopy Online. (2020, November 16). Electron Ionization Sources: The Basics. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1163-1175. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. [Link]

-

King, J. F., & Smith, D. J. H. (1965). The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry, 43(6), 1870-1872. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Google Patents. (n.d.).

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1735–1742. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. rroij.com [rroij.com]

- 12. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. aaqr.org [aaqr.org]

- 14. sites.bu.edu [sites.bu.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Stability and Reactivity of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, a potentially valuable building block in medicinal chemistry and organic synthesis. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of sulfonyl chloride chemistry with insights into the structural effects of the cyclobutane and methoxymethyl moieties. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the handling, storage, and synthetic application of this compound. We will explore its anticipated stability under various conditions, its reactivity profile with common nucleophiles, and provide detailed, self-validating experimental protocols for its use and characterization.

Introduction: The Structural and Synthetic Context

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone functional group in modern organic synthesis, prized for their ability to readily form sulfonamides and sulfonate esters—moieties of paramount importance in pharmaceuticals and materials science.[1][2] The title compound, 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, introduces a unique combination of a strained four-membered ring and a flexible ether linkage. The cyclobutane scaffold offers a rigid, three-dimensional element that can be valuable for probing ligand-receptor interactions in drug design.[3] The methoxymethyl group, on the other hand, can influence solubility and metabolic stability.[4]

This guide will dissect the anticipated chemical behavior of this molecule, providing a foundational understanding for its incorporation into synthetic workflows.

Predicted Stability Profile

The stability of a sulfonyl chloride is a critical parameter for its storage and use.[5] Decomposition can occur through several pathways, primarily hydrolysis and thermal degradation.

Hydrolytic Stability

Sulfonyl chlorides are inherently susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[6][7] This reaction is typically irreversible and can be a significant consideration during aqueous workups or storage in non-anhydrous conditions.[8]

RSO₂Cl + H₂O → RSO₃H + HCl [6]

The rate of hydrolysis is dependent on several factors, including the steric hindrance around the sulfonyl group and the electronic nature of the substituent. For 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, the tertiary nature of the carbon attached to the sulfonyl group might offer some steric protection, potentially slowing the rate of hydrolysis compared to primary alkanesulfonyl chlorides. However, it is crucial to assume that the compound is moisture-sensitive.

Key Recommendations for Preventing Hydrolysis:

-

Anhydrous Conditions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]

-

Dry Glassware: Glassware should be oven-dried and cooled under a stream of inert gas before use.[8]

-

Careful Workup: Aqueous workups should be performed quickly and at low temperatures to minimize hydrolysis.[8]

Thermal Stability

Elevated temperatures can induce the decomposition of sulfonyl chlorides.[8] Two common thermal decomposition pathways are:

-

SO₂ Extrusion: This pathway leads to the formation of an alkyl chloride and sulfur dioxide. This is particularly prevalent for sulfonyl chlorides that can form a stable carbocation.[9] The tertiary nature of the 1-(methoxymethyl)cyclobutane substituent could make this pathway a consideration.

-

Radical Decomposition: Cleavage of the S-Cl bond can initiate radical chain reactions.[8][10]

It is advisable to store 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride at low temperatures (e.g., 2-8°C) and to conduct reactions at or below room temperature whenever feasible to minimize thermal decomposition.[11]

Data Summary: General Stability of Sulfonyl Chlorides

| Condition | Potential Decomposition Product(s) | Mitigation Strategies | Citation(s) |

| Presence of Water/Moisture | Corresponding Sulfonic Acid, HCl | Use anhydrous solvents, inert atmosphere, dry glassware. | [6][7][8] |

| Elevated Temperatures | Alkyl Chloride + SO₂, Radical Products | Low-temperature storage and reactions. | [8][9][10] |

| Basic Conditions (Aqueous) | Sulfonate Salt | Controlled addition of base at low temperatures. | [12] |

| Exposure to Light | Potential for radical decomposition. | Store in amber vials or protect from light. | [13] |

Reactivity with Nucleophiles

The electrophilic sulfur atom of the sulfonyl chloride group is the primary site of reactivity.[1][2] It readily reacts with a variety of nucleophiles in substitution reactions.

Reaction with Amines: Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[2] This reaction typically requires a base to neutralize the HCl byproduct.

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl [6]

The choice of base (e.g., pyridine, triethylamine, or an excess of the amine substrate) and solvent is critical for optimizing the reaction and minimizing side reactions.

Reaction with Alcohols: Sulfonate Ester Formation

In the presence of a base, sulfonyl chlorides react with alcohols to form sulfonate esters.[1] This is a valuable transformation as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).

RSO₂Cl + R'OH → RSO₂OR' + HCl

Friedel-Crafts Sulfonylation

With electron-rich aromatic compounds, sulfonyl chlorides can undergo Friedel-Crafts reactions to form sulfones.[6]

RSO₂Cl + ArH → RSO₂Ar + HCl

Experimental Protocols

The following protocols are provided as a starting point for the use of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, based on general procedures for sulfonyl chlorides.

Protocol: Synthesis of a Sulfonamide

Objective: To synthesize a sulfonamide from 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride and a primary amine.

Materials:

-

1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dry all glassware in an oven and cool under a stream of nitrogen.

-

Dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol: Assessment of Hydrolytic Stability

Objective: To qualitatively assess the hydrolytic stability of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.

Materials:

-

1-(methoxymethyl)cyclobutane-1-sulfonyl chloride

-

Tetrahydrofuran (THF)

-

Water

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Prepare a stock solution of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride in THF.

-

Spot the stock solution on a TLC plate as a reference (t=0).

-

To the stock solution, add 10% v/v water.

-

At regular intervals (e.g., 15, 30, 60 minutes), take an aliquot of the solution and spot it on the TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Visualize the spots under UV light or by staining. The appearance of a new, more polar spot (the sulfonic acid) and the disappearance of the starting material spot will indicate the rate of hydrolysis.

Visualizations

General Reactivity of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride

Caption: Key reactions of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.

Workflow for Sulfonamide Synthesis

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

Sulfonyl chlorides should be handled with care in a well-ventilated fume hood.[14] They are corrosive and can cause severe skin and eye burns.[15][16] Upon contact with moisture, they release HCl gas, which is a respiratory irritant.[17][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-(methoxymethyl)cyclobutane-1-sulfonyl chloride is a promising synthetic intermediate. While its specific properties are not widely reported, a thorough understanding of the general stability and reactivity of sulfonyl chlorides provides a strong basis for its successful application. By adhering to anhydrous reaction conditions, maintaining low temperatures, and employing appropriate safety precautions, researchers can effectively utilize this compound in the synthesis of novel molecules.

References

-

Sulfonyl halide - Wikipedia. [Link]

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable. [Link]

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

-

Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

Sulfuryl chloride - Wikipedia. [Link]

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. [Link]

-

Sulfuryl chloride - Yufeng. [Link]

-

Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. [Link]

-

Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing). [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. [Link]

-

ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. - ResearchGate. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. [Link]

-

CAS No : 2090155-98-7 | Product Name : 1-Methylcyclobutane-1-sulfonyl Chloride. [Link]

-

Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem - NIH. [Link]

-

One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC - NIH. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. [Link]

-

1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (C6H11ClO3S) - PubChemLite. [Link]

-

Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - Organic Syntheses. [Link]

-

Reactivity of sulphuryl chloride in acetonitrile with the elements - RSC Publishing. [Link]

-

Cyclobutyl methane sulfonyl chloride | C5H10Cl2O2S | CID 122197699 - PubChem. [Link]

-

[1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride (C7H13ClO3S) - PubChemLite. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. nj.gov [nj.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 18. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Advanced Technical Guide: 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride Derivatives

Part 1: Executive Summary & Structural Rationale

In the modern era of "escaping flatland" in drug discovery, sp³-rich scaffolds are paramount for improving solubility and metabolic stability. 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: 2138278-39-2) represents a high-value building block that introduces a rigid, gem-disubstituted cyclobutane motif into a pharmacophore.

Unlike simple alkyl chains, the cyclobutane ring locks the sulfonyl group and the methoxymethyl tail into a specific vector relationship. This "gem-disubstituted effect" (Thorpe-Ingold effect) restricts the conformational entropy of the attached ligands, often leading to higher binding affinity for target proteins and improved metabolic stability by blocking adjacent metabolic soft spots.

Key Physicochemical Attributes

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₆H₁₁ClO₃S | Core Reagent |

| Molecular Weight | 198.67 g/mol | Fragment-based discovery friendly (<200 Da) |

| LogP | ~1.4 | Lipophilic enough for permeability, polar enough for solubility |

| TPSA | ~45 Ų | Good balance for oral bioavailability |

| Geometry | Puckered Ring (~30°) | Non-planar; explores 3D chemical space |

Part 2: Synthetic Architecture & Methodologies

The synthesis of 1-substituted cyclobutane-1-sulfonyl chlorides is non-trivial due to the strain of the four-membered ring and the steric hindrance at the quaternary center. Two primary routes are validated for this class of compounds: the Grignard-Sulfuryl Chloride Route (preferred for scale) and the Thiol Oxidative Chlorination Route (preferred for mildness).

Pathway Visualization (DOT)

Caption: Dual synthetic pathways accessing the quaternary sulfonyl chloride core. The Grignard route is generally preferred for gram-scale production.

Detailed Experimental Protocol: The Grignard-Sulfuryl Chloride Method

Context: This protocol is adapted from standard methodologies for 1-methylcyclobutane-1-sulfonyl chloride, optimized for the methoxymethyl analog. The ether linkage is stable under Grignard conditions, making this a robust route.

Reagents:

-

1-Bromo-1-(methoxymethyl)cyclobutane (Starting Material)

-

Magnesium turnings (activated)

-

Sulfuryl Chloride (

)[1][2] -

Anhydrous THF (Tetrahydrofuran)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck round-bottom flask under Argon, add activated Magnesium turnings (1.2 equiv).

-

Add a crystal of iodine and cover with minimal anhydrous THF.

-

Add 10% of the 1-bromo-1-(methoxymethyl)cyclobutane solution in THF to initiate the reaction (look for decolorization of iodine and exotherm).

-

Dropwise add the remaining bromide solution while maintaining a gentle reflux.

-

Critical Control Point: Stir at reflux for 2 hours to ensure complete consumption of the sterically hindered bromide.

-

-

Sulfonylation:

-

Cool a separate flask containing Sulfuryl Chloride (1.5 equiv) in anhydrous DCM to -78°C (Dry ice/Acetone bath).

-

Transfer the prepared Grignard reagent via cannula slowly into the

solution. -

Mechanistic Note: The low temperature prevents the "Wurtz-type" coupling side reactions and favors the attack on sulfur.

-

Allow the mixture to warm to 0°C over 2 hours.

-

-

Quench & Isolation:

-

Quench the reaction carefully with saturated

solution (Gas evolution!). -

Extract with DCM (3x).

-

Wash organic layers with brine, dry over

, and concentrate in vacuo at low temperature (<30°C). -

Stability Warning: The product is a sulfonyl chloride; it is sensitive to hydrolysis. Store under inert gas at -20°C.

-

Part 3: Medicinal Chemistry Applications[5][6][7][8][9][10]

The 1-(methoxymethyl)cyclobutane motif acts as a bioisostere for the tert-butyl group or the gem-dimethyl group. However, it offers distinct advantages:[3]

-

Dipole Modulation: The methoxymethyl ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in the binding pocket (e.g., backbone amides).

-

Solubility: The ether oxygen lowers the LogP compared to a pure cycloalkyl or tert-butyl group, improving aqueous solubility.

-

Metabolic Blocking: The quaternary center prevents cytochrome P450 oxidation at the alpha-position.

Strategic Decision Matrix (SAR)

Caption: Decision tree for selecting the methoxymethyl-cyclobutane scaffold during Lead Optimization.

Case Study Reference

Recent patent literature highlights the utility of substituted cyclobutanes in RXFP1 modulators and metabolic disease treatments. Specifically, the introduction of the cyclobutane ring into sulfonamide inhibitors has been shown to improve selectivity profiles by filling hydrophobic pockets with defined geometry.

Part 4: References

-

Sigma-Aldrich. (n.d.). 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride Product Sheet. Retrieved from

-

BenchChem. (2025).[2] A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery. Retrieved from

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (PMC). Retrieved from

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. Retrieved from

-

Broad Institute. (2018). WO2018175537A1 - Compounds and Methods for Treating Metabolic Conditions. Retrieved from

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

discovery and history of cyclobutane-containing sulfonyl chlorides

The Rise of Cyclobutanesulfonyl Chlorides: From Lab Curiosities to Precision Tools

Part 1: Introduction & Significance

The "Goldilocks" Scaffolds of Medicinal Chemistry In the quest to escape "flatland"—the over-reliance on planar aromatic rings in drug discovery—medicinal chemists have increasingly turned to saturated, sp³-rich scaffolds. Among these, the cyclobutane ring occupies a "Goldilocks" zone. It offers more metabolic stability than the highly strained cyclopropane, yet provides a rigid, defined vector orientation that the floppier cyclopentane lacks.

The Reagent: Cyclobutanesulfonyl Chloride Cyclobutanesulfonyl chloride (CAS: 338453-16-0) is the primary "warhead" used to install this motif into sulfonamides, sulfonylureas, and sulfonate esters. Unlike its aromatic counterparts (e.g., tosyl chloride), its chemistry is dominated by the unique strain energy of the four-membered ring (~26 kcal/mol). This guide explores the evolution of its synthesis, the technical challenges of its production, and its application in modern fragment-based drug discovery (FBDD).

Part 2: Historical Evolution & Synthesis

The history of cyclobutanesulfonyl chloride is not defined by a single "eureka" moment in the 19th century, but rather by the gradual overcoming of synthetic limitations associated with ring strain.

Era 1: The "Forbidden" Route (Direct Chlorosulfonation)

In the early 20th century, the standard method for making sulfonyl chlorides was the direct reaction of an alkane with sulfuryl chloride (

-

The Failure: When applied to cyclobutane, the high energy radical intermediates often led to ring opening (cleavage to linear butyl chains) or poly-chlorination. The ring strain made the cyclobutyl radical prone to fragmentation.

Era 2: The Indirect "Substitution" Route (1960s-1990s)

To avoid ring opening, chemists developed indirect routes that kept the ring intact.

-

Pathway: Cyclobutanecarboxylic acid

Cyclobutyl bromide -

Limitation: This multi-step process was low-yielding and difficult to scale due to the volatility and stench of cyclobutanethiol.[1]

Era 3: The Modern Oxidative Era (2000s-Present)

The current "Gold Standard" for synthesis relies on oxidative chlorination of S-alkyl isothiourea salts.[1] This method avoids the isolation of the thiol and uses mild conditions that preserve the strained ring.

Diagram 1: Evolution of Synthetic Strategies

Caption: Transition from unstable direct radical halogenation to the robust, ring-preserving oxidative chlorination of isothiourea salts.

Part 3: Detailed Technical Protocols

Protocol A: The "Gold Standard" Oxidative Chlorination

Recommended for high purity and scalability.

Principle: This method generates the sulfonyl chloride in situ from an S-alkyl isothiourea salt.[1] The salt is stable, odorless, and easy to handle, unlike the thiol precursor. The oxidant (N-chlorosuccinimide, NCS) provides the chlorine atoms, while water provides the oxygen.

Reagents:

-

Cyclobutyl bromide (1.0 equiv)

-

Thiourea (1.1 equiv)[2]

-

N-Chlorosuccinimide (NCS) (4.0 equiv)[1]

-

2M HCl (aq) / Acetonitrile (1:5 ratio)

Step-by-Step Workflow:

-

Formation of Isothiourea Salt:

-

Oxidative Chlorination:

-

Suspend the isothiourea salt in a mixture of Acetonitrile and 2M HCl (5:1) at 0°C.

-

Add NCS portion-wise over 20 minutes. Exothermic reaction—maintain T < 10°C to prevent ring strain release.

-

Stir at 0°C for 1 hour. The mixture will turn yellow-green.[1]

-

Quench: Dilute with cold water and extract immediately with Ethyl Acetate or DCM.[1]

-

Purification: Wash organic layer with brine and NaHCO₃.[1] Dry over MgSO₄.[1][2]

-

Storage: Use immediately or store at -20°C under Argon. Sulfonyl chlorides degrade slowly to sulfonic acids if exposed to moisture.[1]

-

Why this works: The acidic conditions protonate the intermediate species, preventing side reactions. The oxidative mechanism proceeds via a sulfonyl radical that is rapidly trapped by chlorine, faster than the rate of cyclobutane ring opening.

Data Summary: Comparison of Methods

| Method | Precursor | Reagents | Yield | Key Drawback |

| Direct Chlorosulfonation | Cyclobutane | <20% | Major ring opening; explosive intermediates.[1] | |

| Thiol Oxidation | Cyclobutanethiol | 60-70% | Precursor stench; over-oxidation to sulfuric acid.[1] | |

| Isothiourea Oxidation | Cyclobutyl bromide | NCS, HCl, | 85-95% | Requires 4 equiv of oxidant; acidic workup. |

| Bicyclobutane Opening | Bicyclo[1.1.0]butane | Sulfinates | Variable | Specialized for 3-substituted derivatives only.[1] |

Part 4: Applications in Drug Discovery

Cyclobutanesulfonyl chloride is rarely the "drug" itself; it is the architectural linchpin used to build sulfonamide pharmacophores.

The "Puckered" Bioisostere Effect

The cyclobutane ring exists in a puckered conformation (dihedral angle ~25-30°). When a sulfonyl group is attached, this puckering orients the vectors of the substituents (e.g., the sulfonamide NH) in a specific region of space that is distinct from planar phenyl rings or tetrahedral cyclohexanes.

-

Application: Used to fine-tune the binding affinity in JAK inhibitors and IRE1 kinase/RNase inhibitors .[1]

-

Example: In IRE1 research, cyclobutane sulfonamides are used to probe the paralog-specific functions of the enzyme, exploiting the rigid ring to fit into narrow hydrophobic pockets that reject larger or flatter rings.

Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers screen small, low-molecular-weight "fragments".[1] Cyclobutanesulfonyl chloride is a premium "capping group" for amine fragments.[1]

-

Benefit: It adds lipophilicity (LogP ~1.[1]17) without adding excessive molecular weight (MW ~154), keeping the fragment "ligand efficient."

Diagram 2: Logic of Cyclobutane Incorporation

Caption: Strategic rationale for substituting aromatic sulfonyl groups with the cyclobutane motif.

Part 5: Safety & Handling (Critical)

1. Ring Strain & Reactivity: While cyclobutanesulfonyl chloride is stable at room temperature, the ring strain makes it more susceptible to thermal decomposition than unstrained analogs.

-

Hazard: Do not distill at atmospheric pressure.[1] The compound boils at ~217°C (calc), but decomposition often starts >100°C. Always distill under high vacuum.

2. Corrosivity: Like all sulfonyl chlorides, it hydrolyzes to produce HCl and cyclobutanesulfonic acid.

-

Protocol: All glassware must be oven-dried. Syringes used for transfer should be glass or resistant plastic (polypropylene), as the reagent can swell rubber seals.

3. Pressure Buildup: Storage containers can pressurize due to slow hydrolysis (releasing HCl gas). Open older bottles in a fume hood and point away from the face.

References

-

General Synthesis (Isothiourea Method)

-

Cyclobutane in Drug Design

-

Wilsily, A., et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2021. Link (Note: Discusses the scaffold's utility).

-

-

Synthesis of 3-Substituted Derivatives

-

Mykhailiuk, P. K. "Synthesis of 3-substituted cyclobutyl-derived building blocks." European Journal of Organic Chemistry, 2018. Link

-

-

Application in IRE1 Toolsets

-

Patent Literature (Precursor Synthesis)

Sources

- 1. Cyclobutyl bromide synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. Cyclobutanesulfonyl chloride | CAS#:338453-16-0 | Chemsrc [chemsrc.com]

- 8. Cyclobutanesulfonyl chloride | CAS#:338453-16-0 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: High-Efficiency Sulfonylation using 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride

Executive Summary & Chemical Profile[1]

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: Available upon vendor request, Formula: C₆H₁₁ClO₃S) represents a specialized class of "gem-disubstituted" building blocks. Unlike standard arylsulfonyl chlorides, this reagent introduces a conformationally restricted cyclobutane ring containing a solubilizing methoxymethyl ether tail.

In drug discovery, this motif serves two critical functions:

-

Metabolic Blocking: The quaternary carbon at position 1 blocks metabolic oxidation (P450) at the typically labile

-carbon. -

Bioisosterism: The cyclobutane ring acts as a lipophilic spacer that directs the sulfonyl group vector with precise geometry, often used to replace flexible alkyl chains or planar phenyl rings to improve

character (Fsp3).

Physicochemical Profile

| Property | Description |

| Appearance | Colorless to pale yellow oil or low-melting solid (depending on purity) |

| Reactivity Class | Tertiary Sulfonyl Chloride (Sterically Hindered) |

| Key Risk | Thermal instability (SO₂ extrusion) at |

| Solubility | Soluble in DCM, THF, EtOAc, MeCN; Hydrolyzes in water |

Mechanistic Insight: The "Tertiary" Challenge

The reactivity of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride differs significantly from standard reagents like Tosyl chloride (TsCl) or Mesyl chloride (MsCl).

-

Steric Hindrance: The sulfonyl group is attached to a quaternary carbon. Nucleophilic attack by amines is slower due to the bulk of the cyclobutane ring and the methoxymethyl arm.

-

The Gem-Dimethyl Effect (Thorpe-Ingold): While the cyclobutane ring strain (~26 kcal/mol) makes the system energetic, the gem-disubstitution forces the substituents (sulfonyl and methoxymethyl) closer together. This can actually accelerate intramolecular cyclizations but retards intermolecular intermolecular attack if the nucleophile is bulky.

-

Desulfonylation Risk: Tertiary sulfonyl chlorides are prone to radical or thermal desulfonylation.

Application Protocols

Protocol A: Synthesis of Sulfonamides (Aminolysis)

Primary application for library synthesis and fragment-based drug discovery.

Rationale: Due to the steric hindrance at the sulfur center, weak bases (like bicarbonate) are often insufficient. We utilize a Pyridine/DCM system or a TEA/DMAP system to ensure complete conversion without heating.

Materials

-

Reagent: 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (1.1 - 1.2 equiv)

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (excess)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Critical for hindered amines

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow

-

Preparation: Purge a reaction vial with nitrogen. Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Add TEA (2.0 mmol, 280 µL). If the amine is an HCl salt, increase TEA to 3.0 mmol.

-

Catalyst: Add DMAP (0.1 mmol, 12 mg). Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier.

-

Reagent Addition (Controlled): Cool the mixture to 0°C (ice bath). Add 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (1.1 mmol) dropwise (dissolved in 1 mL DCM if the reagent is solid).

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check via LCMS or TLC. Look for the disappearance of the amine.

-

-

Quench: Add saturated aqueous NH₄Cl (5 mL). Stir for 10 minutes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[6]

-

Purification: Concentrate in vacuo (Bath temp < 40°C). Purify via Silica Flash Chromatography (typically Hexane/EtOAc gradients).

Protocol B: Synthesis of Sulfonate Esters

Used for creating leaving groups or prodrugs.

Rationale: Alcohols are poorer nucleophiles than amines. The reaction requires strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Step-by-Step Workflow

-

Dissolve Alcohol (1.0 equiv) in anhydrous THF or DCM .

-

Add DABCO (1.2 equiv) or Triethylamine (1.5 equiv).

-

Tip: DABCO (1,4-diazabicyclo[2.2.2]octane) often gives cleaner profiles for sulfonate ester formation than TEA.

-

-

Cool to 0°C.

-

Add Sulfonyl Chloride (1.2 equiv) slowly.

-

Monitor by TLC.[1] If reaction stalls, add AgCN (Silver Cyanide, 1.0 equiv) as a promoter (only for extremely difficult/hindered alcohols), though standard DMAP catalysis usually suffices.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing reaction conditions based on the nucleophile type.

Figure 1: Decision tree for reaction optimization. Note that hindered amines (anilines) require nucleophilic catalysis (DMAP) and potentially pyridine as a solvent to overcome the steric barrier of the tertiary sulfonyl chloride.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Reagent | Ensure solvent is anhydrous. The methoxymethyl group is hydrophilic; wet solvents will rapidly consume the reagent. |

| No Reaction | Steric Clash | Add DMAP (0.1 - 0.5 eq) . Heat to 40°C (Do not exceed 60°C). |

| Byproduct: Chloride (R-Cl) | Desulfonylation | Reaction temperature too high (>80°C). Switch to catalytic conditions at lower temp. |

| Impurity: Sulfonic Acid | Poor Quench/Workup | Do not use strong acid in workup if the product is acid-sensitive. Use Phosphate buffer (pH 6). |

References

-

BenchChem. (2025).[1][6] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

Woolven, H., et al. (2011).[7] "DABSO-Based Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4878. (Foundational text on hindered sulfonyl synthesis). Retrieved from

-

Moghaddam, F. M., et al. (2025). "Expedient Synthesis of Sulfonamides from Sterically Hindered Sulfonyl Chlorides." ResearchGate. Retrieved from

-

Mykhailiuk, P. K. (2024).[8] "CF3-Cyclobutanes: Synthesis and Evaluation as Unique tert-Butyl Group Analogues." JACS Au. (Provides context on cyclobutane stability and metabolic profiles). Retrieved from

-

Shevchuk, O. I., et al. (2026).[2] "Stability of Heteroaromatic Sulfonyl Chlorides." ChemRxiv. (Data on desulfonylation risks). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Cyclobutane Architectures in Medicinal Chemistry: Strategic Bioisosterism & Synthetic Protocols

[1][2]

Executive Summary

Status: High-Priority Scaffold Class

Key Value:

In the "Escape from Flatland" era of drug discovery, cyclobutane derivatives have emerged as superior bioisosteres for phenyl rings, gem-dimethyl groups, and olefins. Unlike the planar benzene ring, cyclobutane adopts a "puckered" conformation (

This guide provides a technical roadmap for integrating cyclobutane motifs into lead optimization, supported by comparative physicochemical data and a validated visible-light mediated synthetic protocol.

Part 1: Strategic Rationale & Case Studies

The Geometric Advantage: The "Pucker" Factor

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation. This geometric feature is the critical differentiator when using cyclobutane as a phenyl bioisostere.

-

Phenyl: Planar, rigid,

-electron rich (metabolic liability). -

Cyclobutane: Puckered, semi-rigid, distinct exit vectors (cis/trans isomerism allows precise pharmacophore placement).

Metabolic Shielding & Solubility

Replacing lipophilic aromatic rings with cyclobutane scaffolds often lowers

Data Comparison: Phenyl vs. Cyclobutane Bioisosteres

The following table illustrates the physicochemical shift observed when a phenyl group is replaced by a cyclobutane derivative in a representative kinase inhibitor scaffold.

| Property | Phenyl Analogue (Baseline) | Cyclobutane Analogue (Optimized) | Impact |

| Molecular Weight | 450.5 Da | 428.5 Da | Reduced MW |

| 4.2 | 2.8 | Significant Lipophilicity Reduction | |

| Solubility (pH 7.4) | >10x Improvement | ||

| HLM Stability ( | 12 min | Blocked Aromatic Oxidation | |

| Potency ( | 15 nM | 22 nM | Retained (Bioisosteric) |

| Topological Polar Surface Area | Neutral |

Data aggregated from general bioisosteric principles and specific case studies like Ivosidenib optimization. [1, 2]

Part 2: Decision Logic for Scaffold Integration

The following decision tree assists medicinal chemists in determining when to deploy a cyclobutane scaffold during Hit-to-Lead (H2L) optimization.

Figure 1: Strategic decision matrix for incorporating cyclobutane moieties to resolve specific ADME/Tox liabilities.

Part 3: Synthetic Protocol

Visible-Light Mediated [2+2] Photocycloaddition

Objective: Synthesis of functionalized cyclobutane scaffolds from enones and alkenes. Rationale: Traditional UV-mediated [2+2] cycloadditions often require high-energy light (<300 nm), leading to side reactions and degradation. This protocol utilizes Triplet Energy Transfer (EnT) photocatalysis using visible light (Blue LED), which is milder, safer, and highly functional-group tolerant.

Materials & Reagents

-

Substrate A (Enone): 1.0 equiv (e.g., Cyclohexenone derivative).

-

Substrate B (Alkene): 2.0 - 5.0 equiv (e.g., Styrene or aliphatic alkene).

-

Photocatalyst:

(1-2 mol%). Alternative: Thioxanthone (organic sensitizer).[1] -

Solvent: Acetonitrile (MeCN) or DMA (degassed).

-

Light Source: Blue LED photoreactor (450 nm, ~40W).

-

Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free).

Experimental Workflow

Step 1: Reaction Assembly

-

In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the Enone (0.5 mmol, 1.0 equiv) and the Photocatalyst (0.005 mmol, 1 mol%).

-

Transfer the vial to a glovebox or use standard Schlenk technique to maintain an inert atmosphere.

-

Add the Alkene (1.0 - 2.5 mmol, 2-5 equiv) and anhydrous MeCN (5 mL, 0.1 M concentration). Note: Higher concentration of alkene favors intermolecular capture over competitive relaxation.

Step 2: Degassing (Critical Control Point)

-

Why: Oxygen is a potent triplet quencher. Presence of

will shut down the Energy Transfer mechanism. -

Protocol: Sparge the solution with Argon for 15 minutes OR perform 3 cycles of Freeze-Pump-Thaw. Seal the vial tightly with a Teflon-lined cap.

Step 3: Irradiation

-

Place the vial in the photoreactor setup (approx. 2-5 cm from the light source).

-

Turn on the cooling fan (maintain temp < 35°C to prevent thermal background reactions).

-

Irradiate with Blue LED (450 nm) for 12–24 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS every 4 hours. Look for the disappearance of the enone UV trace.

Step 4: Workup & Purification

-

Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Stereochemical Analysis: Cyclobutanes often form as mixtures of cis/trans (or exo/endo) isomers. Separation is required.

Part 4: Characterization & Validation

Stereochemical Assignment (NMR)

Validating the "pucker" and relative stereochemistry is vital for SAR (Structure-Activity Relationship).

-

Coupling Constants (

):-

Cis-vicinal protons typically display

. -

Trans-vicinal protons typically display

. -

Note: The puckered ring conformation can distort these values.

-

-

NOE (Nuclear Overhauser Effect): This is the definitive method. Irradiate the ring protons to observe spatial proximity between substituents (e.g., cis substituents will show strong NOE enhancement).

X-Ray Crystallography

Due to the flexibility of the pucker, small molecule X-ray crystallography is strongly recommended for lead compounds to confirm the exact vector orientation before locking the scaffold into a candidate profile.

Part 5: Mechanism of Action (Photocatalysis)

The following diagram illustrates the Energy Transfer (EnT) pathway used in the protocol above.

Figure 2: Visible-light mediated Triplet Energy Transfer (EnT) mechanism for cyclobutane synthesis.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021).

-

The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. BenchChem Application Notes. (2025).

-

Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. (2023).

-

Ivosidenib (Tibsovo): FDA Approval History. Drugs.com. (2018).

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride

Welcome to the technical support center for the purification of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this or structurally similar aliphatic sulfonyl chlorides. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges associated with purifying this reactive intermediate.

Sulfonyl chlorides are powerful electrophiles and crucial building blocks in medicinal chemistry, often used in the synthesis of sulfonamides—a common pharmacophore.[1] However, their high reactivity makes them susceptible to degradation, particularly from moisture and heat, which can complicate their purification and handling.[2][3] This guide will address the common issues encountered during the purification of crude 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Question 1: My yield is significantly lower than expected after an aqueous workup. What is the likely cause and how can I prevent this?

Answer:

The most probable cause of low yield after an aqueous workup is the hydrolysis of your sulfonyl chloride.[2][3][4] The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water.[3][5] This reaction converts your desired product into the corresponding sulfonic acid, 1-(methoxymethyl)cyclobutane-1-sulfonic acid, and hydrochloric acid.[3]

Causality and Prevention:

-

Kinetics of Hydrolysis: While some sulfonyl chlorides are relatively stable, many, especially aliphatic ones, can hydrolyze rapidly. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection by causing them to precipitate, but this is less reliable for aliphatic variants which may be oils or more soluble.[2][6][7]

-

Minimizing Contact Time: If an aqueous workup is unavoidable, it must be performed swiftly and at low temperatures (e.g., 0-5 °C) to reduce the rate of hydrolysis.[2][4]

-

Extraction Efficiency: Use a sufficient volume of a suitable, dry organic solvent to extract your product quickly from the aqueous phase. Perform multiple extractions to ensure complete removal.[4] If emulsions form, adding brine can help break them.[4]

-

Alternative Quenching: Instead of pouring the reaction mixture into water, consider quenching it cautiously with a saturated aqueous solution of ammonium chloride.[1]

Recommended Action: If possible, avoid an aqueous workup altogether. If the preceding reaction was conducted in an organic solvent, consider filtering off any solid byproducts and using the crude solution directly in the next step, provided the impurities do not interfere.

Question 2: My crude product is a dark-colored oil, and I'm seeing multiple spots on my TLC plate. What could be happening?

Answer:

Dark coloration and multiple impurities are often signs of thermal or radical-mediated decomposition.[2] Aliphatic sulfonyl chlorides can be thermally sensitive, and decomposition can occur via either ionic or radical pathways depending on the conditions.[2][8][9]

Common Impurities and Their Origins:

| Impurity | Likely Origin | Mitigation Strategy |

| 1-(Methoxymethyl)cyclobutane-1-sulfonic acid | Hydrolysis from atmospheric or residual moisture.[3] | Handle under inert atmosphere (N₂ or Ar); use anhydrous solvents; dry glassware thoroughly.[2] |

| Desulfonated byproducts (e.g., 1-chloro-1-(methoxymethyl)cyclobutane) | Thermal decomposition, often involving the loss of SO₂.[2] | Maintain low temperatures (<30 °C) during reaction and purification.[2] |

| Polymeric materials/tar | Radical-mediated decomposition. | Degas solvents and consider adding a radical inhibitor like benzoquinone if radical pathways are suspected.[2] |

Analytical Confirmation:

-

NMR Spectroscopy: The sulfonic acid byproduct will show a characteristic broad peak for the acidic proton and shifts in the signals for the protons adjacent to the sulfonyl group.

-

GC-MS: This can help identify volatile decomposition products.[10]

Question 3: I tried to purify my product by vacuum distillation, but it decomposed in the distillation pot. What are my options?

Answer:

Thermal instability is a significant challenge for many sulfonyl chlorides.[2][11] If your compound decomposes even under reduced pressure, you should switch to a non-thermal purification method.

dot

Caption: Decision workflow for selecting a purification method.

Recommended Method: Flash Column Chromatography

Flash chromatography on silica gel is an excellent alternative for purifying thermally sensitive compounds.[12][13]

Detailed Protocol for Flash Column Chromatography:

-

Preparation:

-

Loading:

-

Dissolve your crude 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride in a minimal amount of a non-polar solvent like dichloromethane or the eluent.